molecular formula C19H23N3O3 B2818751 Phentolamine acetate CAS No. 249607-96-3

Phentolamine acetate

Cat. No.: B2818751
CAS No.: 249607-96-3
M. Wt: 341.4 g/mol
InChI Key: BKSNZPUAZBUONA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phentolamine acetate primarily targets alpha-1 and alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of vascular smooth muscle tone and systemic blood pressure .

Mode of Action

This compound acts as a reversible, competitive antagonist at alpha-1 and alpha-2 adrenergic receptors . By binding to these receptors, it inhibits the action of catecholamines, leading to vasodilation of vascular smooth muscles . This vasodilation results in a decrease in systemic vascular resistance and blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the adrenergic system . By blocking alpha-1 and alpha-2 adrenergic receptors, this compound inhibits the vasoconstrictive effect of catecholamines, leading to vasodilation . This action disrupts the normal feedback mechanisms that regulate norepinephrine release, leading to an increase in heart rate .

Pharmacokinetics

This compound is administered through various routes, including intravenously, intramuscularly, submucosally, and topically . The compound is metabolized in the liver and has an elimination half-life of 19 minutes . The pharmacokinetic properties of this compound ensure that it is rapidly distributed and eliminated, allowing for precise control over its therapeutic effects .

Result of Action

The primary molecular effect of this compound is the blockade of alpha-1 and alpha-2 adrenergic receptors , leading to vasodilation . On a cellular level, this results in a decrease in systemic vascular resistance and blood pressure . Clinically, this effect is harnessed to treat conditions such as hypertensive episodes and to reverse soft tissue anesthesia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its efficacy. Furthermore, the compound’s action can be affected by the patient’s physiological state, such as stress levels or pre-existing medical conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phentolamine acetate can be synthesized through a multi-step process involving the reaction of phentolamine with acetic acid. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process ensures high purity and minimal impurities by controlling the pH and chloride levels during production .

Chemical Reactions Analysis

Phentolamine acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: The compound can be reduced to its corresponding amines using reducing agents.

    Substitution: this compound can undergo substitution reactions where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed.

Major Products:

    Oxidation: Formation of oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phentolamine derivatives.

Scientific Research Applications

Phentolamine acetate has a wide range of scientific research applications:

Properties

IUPAC Name

acetic acid;3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O.C2H4O2/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;1-2(3)4/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSNZPUAZBUONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249607-96-3
Record name 3-{[(4,5-dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino}phenol; acetic acid
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